molecular formula C14H19N3O5S B5519451 (3-NITROPHENYL)[4-(PROPYLSULFONYL)PIPERAZINO]METHANONE

(3-NITROPHENYL)[4-(PROPYLSULFONYL)PIPERAZINO]METHANONE

Cat. No.: B5519451
M. Wt: 341.38 g/mol
InChI Key: GZQDJJVYRMZWOF-UHFFFAOYSA-N
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Description

(3-NITROPHENYL)[4-(PROPYLSULFONYL)PIPERAZINO]METHANONE is a complex organic compound that features a nitrophenyl group and a propylsulfonyl piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-NITROPHENYL)[4-(PROPYLSULFONYL)PIPERAZINO]METHANONE typically involves multi-step organic reactions. One common approach is to start with the nitration of phenyl compounds to introduce the nitro group. This is followed by the formation of the piperazine ring and subsequent sulfonylation to attach the propylsulfonyl group. The final step involves the formation of the methanone linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(3-NITROPHENYL)[4-(PROPYLSULFONYL)PIPERAZINO]METHANONE can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as alkyl halides or amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Conversion of the nitro group to a nitroso or hydroxylamine derivative.

    Reduction: Formation of the corresponding amine.

    Substitution: Introduction of various substituents at the piperazine ring.

Scientific Research Applications

(3-NITROPHENYL)[4-(PROPYLSULFONYL)PIPERAZINO]METHANONE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (3-NITROPHENYL)[4-(PROPYLSULFONYL)PIPERAZINO]METHANONE involves its interaction with molecular targets such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the piperazine moiety can interact with biological macromolecules through hydrogen bonding or hydrophobic interactions. The propylsulfonyl group may enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    (3-NITROPHENYL)[4-(TRIFLUOROMETHYL)PIPERAZINO]METHANONE: Similar structure but with a trifluoromethyl group instead of a propylsulfonyl group.

    (4-NITROPHENYL)(PIPERAZINO)METHANONE: Lacks the propylsulfonyl group, making it less hydrophilic.

Uniqueness

(3-NITROPHENYL)[4-(PROPYLSULFONYL)PIPERAZINO]METHANONE is unique due to the presence of the propylsulfonyl group, which can enhance its solubility and potentially its biological activity compared to similar compounds.

Properties

IUPAC Name

(3-nitrophenyl)-(4-propylsulfonylpiperazin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O5S/c1-2-10-23(21,22)16-8-6-15(7-9-16)14(18)12-4-3-5-13(11-12)17(19)20/h3-5,11H,2,6-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZQDJJVYRMZWOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCN(CC1)C(=O)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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